![molecular formula C11H13N3S2 B2449299 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-63-7](/img/structure/B2449299.png)

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

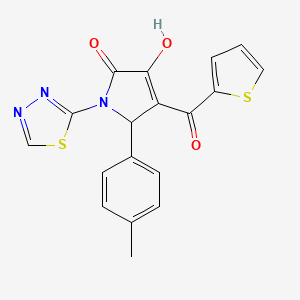

The compound “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound like this would be based on its IUPAC name. The “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” suggests that the compound has a thiadiazole ring with an amino-substituted ethyl-methylphenyl group at the 5-position and a thiol group at the 2-position .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. The amino and thiol groups are likely to be reactive. They may undergo reactions like alkylation, acylation, oxidation, and reduction .Scientific Research Applications

Biocatalysis Enhancement

This compound could be used to enhance the performance of enzymes in biocatalytic processes. The stability and reusability of enzymes are critical in industrial applications, and immobilization techniques like Cross-linked Enzyme Aggregates (CLEAs) can be improved with additives that provide additional cross-linking sites . The thiadiazole derivative could potentially serve as such an additive, increasing the overall efficiency of biocatalysts.

Antitrypanosomal and Anti-Plasmodial Activities

Thiadiazole derivatives have been investigated for their potential against diseases like sleeping sickness and malaria. The structural modifications of thiadiazole compounds, including 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol , can influence their activity against Trypanosoma brucei, the causative organism of sleeping sickness, and Plasmodium falciparum, responsible for malaria .

Analytical Chemistry

In analytical chemistry, thiadiazole derivatives can be used as standards or reagents. For example, Metolachlor ESA, a metabolite of metolachlor pesticide, is structurally similar to the thiadiazole derivative and is used as an analytical standard. The thiadiazole compound could be used in developing new analytical methods or as a reference compound in environmental and agricultural analyses .

Organic Synthesis

The benzylic position of thiadiazole derivatives is reactive and can undergo various organic reactions, such as free radical bromination or nucleophilic substitution. This makes 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol a valuable compound in synthetic organic chemistry for constructing complex molecules .

Herbicide Development

Similar to its use in agricultural chemicals, this compound could be explored for its herbicidal properties. Given its structural similarity to other herbicidal compounds, it may be effective in controlling grasses and broad-leaved weeds, contributing to the development of new herbicides .

Environmental Fate Studies

Understanding the environmental fate of chemicals is crucial for assessing their impact. Thiadiazole derivatives can be studied to determine their persistence in soil and aquatic systems, their potential for leaching into groundwater, and their degradation products. Such studies are essential for evaluating the environmental safety of new compounds .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(2-ethyl-6-methylanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-3-8-6-4-5-7(2)9(8)12-10-13-14-11(15)16-10/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENYRQHVSJLROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC2=NNC(=S)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2449220.png)

![2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2449221.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)

![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)

![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)

![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/no-structure.png)